Journal Name:Greenhouse Gases: Science and Technology
Journal ISSN:2152-3878
IF:2.518
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)2152-3878
Year of Origin:0
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:71
Publishing Cycle:
OA or Not:Not
Effect of Zn2Cr layered double hydroxide on photocatalytic hydroxylation of terephthalic acid and photodegradation of sodium diclofenac
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.cattod.2023.114287
Titanium dioxide has been widely used in traditional photocatalysis but layered double hydroxides (LDHs) based on Zn/Cr have attracted interest due to their semiconducting properties and tunable bandgap. The typical layered particle morphology of LDHs can result in interesting physicochemical properties, like the properties of traditional bulk semiconductors. The present manuscript describes the synthesis, characterization, and photocatalytic investigation of Zn2Cr LDHs intercalated with Ac-, I-, Br-, F-, Cl- and NO3-. Samples containing SO42-/Na+ were also obtained by coprecipitation at constant and increased pH. The photocatalytic activity was initially investigated using terephthalic acid as a model reaction, and only the LDHs intercalated with SO42-/Na+ could promote the formation of 2-hydroxy terephthalic acid. The two selected photocatalysts intercalated with SO42-/Na+, prepared under different conditions, were investigated regarding photocatalytic degradation of the emerging organic contaminant sodium diclofenac. Promising results were obtained specially after the recycling of the photocatalysts, which kept almost the same catalytic activity after six cycles of use.
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Upgrading bio-butanol in the presence of copper-hydrotalcite derived mixed oxides: From batch to continuous flow catalytic process highly selective to butyl butyrate
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.cattod.2023.114288
The conversion of bio-alcohols to chemicals and fuels can play a determinant role in the transition towards bio-economy. Different hydrotalcite derived Cu/Mg/Al mixed oxides, having a Cu atomic content in the range 1.0–7.6 %, have been employed for the first time in batch and continuous flow reactors for the conversion of n-BuOH. The catalytic performances resulted strongly tunable, being influenced by the composition of the catalytic systems and by the type of adopted reactor. The catalysts with lower Cu content resulted active both in the Guerbet condensation to 2-ethyl-1-hexanol (2EH) and in the dehydrogenative coupling (DHC) of the substrate to butyl butyrate (BB) ester, while the catalyst with the highest Cu content showed very high selectivity towards BB formation. The batch reaction evidenced a progressive deactivation of the catalytic systems with the reconstruction of the hydrotalcite precursor. On the other hand, the study in flow reactor revealed good activity and excellent stability of the catalytic system Cu7.6, a selectivity to BB > 98 mol% being maintained after 216 h of time-on-stream.
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Complete arsenic removal from water using biocatalytic systems based on anaerobic films grown on carbon fibers
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.cattod.2023.114269
Arsenic is a hazardous metalloid with potentially negative impacts on both the environment and human health. Current methods of arsenic remediation are expensive and can cause secondary contamination. In this paper we explore the potential of using bioelectrochemical systems (a group of environmentally friendly bio-based technologies with great potential for bioremediation and waste valorisation) for arsenic removal. Previous studies have reported that the spontaneous oxidation of As(III) to As(V) was completely realized in bioelectrochemical systems, however, any of the them succeeded in removing the total arsenic concentration. This study demonstrates that not only it is possible to oxidize As(III) to As(V), but also the total elimination of arsenic can be achieved as the result of intracellular accumulation.
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Cobalt-manganese ion-exchanged clinoptilolite supported catalysts for n-hexane oxidation
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.cattod.2023.114267
Series of mono- and bi-component cobalt and manganese supported on ion-exchanged clinoptilolite catalysts were prepared by impregnation method. They were characterized by X-ray diffraction (XRD), N2 adsorption-desorption, Fourier transform infrared spectroscopy (FTIR), temperature-programmed reduction (TPR), and X-ray photoelectron spectroscopy (XPS). The catalysts were tested in the reaction of complete oxidation of n-hexane. The highest catalytic activity was shown by the two-component catalyst containing 15 % of cobalt and 5 % of manganese oxides, which is due to the optimal ratio between the cation pairs Co2+/Co3+ and Mn3+/Mn4+ at Co/Mn = 1 on the surface calculated from XPS data and the presence of Co3O4.
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Electric field-induced oxidative coupling of methane over lanthanum and cerium based catalysts
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.cattod.2023.114264
A series of four catalysts, CeO2, CePO4 and LaPO4 in a nanorod structure and CePO4 nanospheres were assessed for the oxidative coupling of methane (OCM) reaction in an electric field at room temperature. The applied current of 3 mA was kept constant throughout the study. The cerium and lanthanum phosphates showed similar and high activity for OCM in the electric field, while CeO2 was not active for OCM reaction, and led only to total oxidation into CO2. C2 selectivity was improved as methane content increased in the feed and reached 27.6 % at a CH4/O2 ratio of 3. Switching the polarity of the current from positive to negative shifted the C2 selectivities to acetylene (18.2 %) for CePO4. It was suggested that this shift was related to the deposited power due to the polarity switch rather than the polarity effect on the electric field. Changing the structure of the CePO4 catalyst from nanorod to nanosphere did not alter the conversion or selectivities, indicating that the morphology does not compromise the reactivity.
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Emerging technologies in post-combustion carbon dioxide capture & removal
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cattod.2023.114286
While climate change has been recognized as a major issue in our century, posing existential threats at the planetary scale and affecting people’s lives worldwide, relatively little in a practical sense has been accomplished to date in terms of concrete action to mitigate this burning issue. Carbon Capture Utilization and Sequestration (CCUS) and its expansion to Carbon Dioxide Removal (CDR) and Negative Emissions Technologies (NET) have been widely accepted as important and necessary pathways to mitigate anthropogenic emissions of carbon dioxide (CO2). Post-combustion CO2 emissions are a major contributor to anthropogenic CO2 emissions and currently constitute greater than 30% of total global CO2 emissions. This paper reviews the existing post-combustion CCUS technologies in terms of their current stage of development, their commercialization potential by 2035, and options for their improvement. Consideration will be given to the fundamental principles upon which the reviewed technologies are based and the information available in the public domain by each technology provider. Of the reviewed technologies, two amine-based absorption technologies (MHI, Shell) have reached technology readiness level (TRL) 9 and are now at the commercialization stage. Several demonstration-based technologies at TRL > 6 are rapidly developing and they feature solvent, adsorption-based, membrane, and cryogenic carbon capture and hence are the focus of this review. Emphasis will be given to deployed and existing projects, as well as the type, size, and duration of the various development efforts for the technologies reviewed. Several research and development stage carbon capture technologies (TRL < 6) are promising and are expected to reach the demonstration stage by 2035, however, for reasons of succinctness and focus they will not be reviewed here. The authors have applied a commercial yet pragmatic lens in their review and commentary of the various technologies in development to gauge their potential commercial success based upon both existing commercialization stage of the technologies being reviewed, as well as their cost reduction potential. Finally, this review reflects the author’s opinions which are not necessarily shared by the technology owners/developers.
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Hybrid biological/inorganic photocathode for H2 production based on a NiFeSe hydrogenase immobilized on electrodeposited CuGaS2
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.cattod.2023.114281
In order to mitigate global warming and pollution problems, new energy vectors need to be developed towards a fossil fuel-free society. Hydrogen is a great candidate for the role, since it can be cleanly obtained from water splitting. However, finding an efficient method that allows diminishing the high potentials required for the reaction is still a challenge to overcome. In order to tackle this task, a combination of a redox biocatalyst and an inorganic semiconductor that harnesses sunlight to enhance the H2 photoelectrochemical production has been studied. For this endeavor, we have developed a photocathode based on the p-type semiconductor copper gallium sulfide and the Desulfovibrio vulgaris Hildenborough NiFeSe-hydrogenase where the photoexcited semiconductor transfers excited electrons to the enzyme upon visible irradiation. The system is capable of producing photoelectrochemical biocatalytic proton reduction to H2 without any sacrificial agent while providing an approximately 400 mV decrease of the applied potential.
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Kinetics of furfural aldol condensation with acetone
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.cattod.2023.114272
Furfural condensation with acetone has been studied over hydrotalcite materials exploring the influence of temperature, furfural to acetone ratio and catalyst loading. Concentration profiles exhibiting limiting conversion values depending on the catalyst amounts along with thermodynamic calculations clearly demonstrating absence of any thermodynamic restrictions point out on catalyst deactivation, which is more pronounced at lower catalyst concentrations. Deactivation is more likely influencing the first step of aldol condensation, rather than subsequent dehydration. A kinetic model has been developed which included catalyst deactivation. Kinetic modelling confirmed an adequate description of the experimental data with the advanced model.
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Effect of the TiO2-carbon interface on charge transfer and ethanol photo-reforming
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.cattod.2023.114220
Carbonaceous materials have been widely used in photocatalysis to solve the drawback of rapid electron-hole recombination rate of semiconductors such as titania. To further understand the charge separation mechanism and its effect on the ethanol photoreforming hydrogen production, two types of carbon-titania hybrid material systems were studied. One of them is multi-walled carbon nanotube-titania nanoparticles (MWCNT-TiO2) prepared by a sol-gel synthesis method, which according to previous studies should facilitate the migration of electrons from TiO2 to MWCNT. The second system is based on a two-dimensional carbon (exfoliated carbon, 2DC) and titania nanosheet (TNS), synthesized through a hydrothermal route that enabled the formation of strong interaction between the carbon and the {001} facets of the TNS. Our results demonstrate that this unique design promotes the migration of the photogenerated holes from the TNS to the expanded carbon. Steady state photoluminescence studies indicate that the recombination rate in both cases decreases benefiting from the spatial separation of photogenerated carriers, resulting in enhanced photocatalytic activity. The present study provides a comprehensive understanding of the charge separation mechanism and its effect on ethanol photoreforming hydrogen production in carbon-titania hybrid material systems and clearly highlights the need for further research to investigate the charge transfer in these kinds of hybrid materials.
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Recent progress in novel zeolite catalysts for selective catalytic reduction of nitrogen oxides
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.cattod.2023.114212
Selective catalytic reduction (SCR) using zeolite catalysts is a key technology for the abatement of nitrogen oxides (NOx) from lean-burn heavy-duty vehicles. With the increasing stringency of emission regulations, researchers are now devoting more efforts to enhancing the efficiency and durability of zeolite catalysts. This paper intends to summarize the very recent (mainly in the last five years) advancements in the development and application of novel zeolites as SCR catalysts. Specifically, we first provide a detailed overview of the synthesis, structure-performance relationship, and potential application of small-pore zeolites with different topologies (CHA, AEI, LTA, AFX, SFW, KFI, ERI/EAB, LEV and RHO) as catalysts in SCR with NH3 as the reductant. Then, advances in the post-synthetic modifications of small-pore zeolites for NH3-SCR are reviewed, followed by an introduction of Cu-free small-pore zeolites as NH3-SCR catalysts. We also summarize the recent mechanistic understandings of NH3-SCR chemistry over small-pore zeolite catalysts, mainly over Cu-SSZ-13, using in situ or operando spectroscopy. The application of zeolites as catalysts in SCR with hydrocarbons (e.g., CH4, CH3OH) or H2 as the reductant is also briefly discussed. Finally, we discuss the potential of several novel small-pore zeolites, such as Cu-SSZ-39, for real application in NH3-SCR and the development of new SCR systems with minimized formation of byproducts, such as the greenhouse gas N2O and the toxic HCN.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学4区 ENERGY & FUELS 能源与燃料4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.30 18 Science Citation Index Expanded Not
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